molecular formula C13H16N2O5 B12154281 Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate

Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate

Katalognummer: B12154281
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: TUMHNVNBFCXYLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C13H16N2O5 It is a derivative of benzoic acid and is characterized by the presence of an ester and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or esters.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or inhibition of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
  • Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Uniqueness

Methyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}benzoate is unique due to its specific combination of ester and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C13H16N2O5

Molekulargewicht

280.28 g/mol

IUPAC-Name

methyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]benzoate

InChI

InChI=1S/C13H16N2O5/c1-3-20-11(16)8-14-13(18)15-10-7-5-4-6-9(10)12(17)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,18)

InChI-Schlüssel

TUMHNVNBFCXYLF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNC(=O)NC1=CC=CC=C1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.